molecular formula C14H16BrN3O2 B12173960 2-(2-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}ethoxy)ethanol

2-(2-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}ethoxy)ethanol

Cat. No.: B12173960
M. Wt: 338.20 g/mol
InChI Key: XYZAZEVTZMSKSR-UHFFFAOYSA-N
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Description

2-(2-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}ethoxy)ethanol is a brominated pyridazine derivative featuring an ethoxyethanol backbone. Its structure comprises a pyridazine ring substituted with a 4-bromophenyl group at the 6-position and an amino-linked ethoxyethanol chain at the 3-position.

Properties

Molecular Formula

C14H16BrN3O2

Molecular Weight

338.20 g/mol

IUPAC Name

2-[2-[[6-(4-bromophenyl)pyridazin-3-yl]amino]ethoxy]ethanol

InChI

InChI=1S/C14H16BrN3O2/c15-12-3-1-11(2-4-12)13-5-6-14(18-17-13)16-7-9-20-10-8-19/h1-6,19H,7-10H2,(H,16,18)

InChI Key

XYZAZEVTZMSKSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)NCCOCCO)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}ethoxy)ethanol typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a ketoester.

    Amination: The amino group is introduced via a nucleophilic substitution reaction, where an amine reacts with the brominated pyridazine derivative.

    Etherification: The ethoxyethanol moiety is attached through an etherification reaction, typically using an alkylating agent like ethylene oxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}ethoxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)

    Substitution: Nucleophiles like amines (R-NH₂) or thiols (R-SH)

Major Products Formed

    Oxidation: Formation of carbonyl compounds (e.g., aldehydes or ketones)

    Reduction: Formation of amino derivatives

    Substitution: Formation of substituted pyridazine derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to 2-(2-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}ethoxy)ethanol exhibit significant anticancer activity. For instance, Mannich bases derived from related structures have shown cytotoxic effects against various cancer cell lines, including human colon cancer cells and breast cancer cell lines. These compounds have been reported to possess IC50 values lower than 2 μg/mL, indicating potent activity against cancer cells .

Mechanism of Action
The mechanism through which this compound exerts its effects is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, some studies suggest that such compounds may interfere with the DNA synthesis process or induce apoptosis in cancer cells .

Neuroprotective Effects

Potential for Treating Neurodegenerative Diseases
There is growing interest in the neuroprotective properties of compounds like 2-(2-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}ethoxy)ethanol. Research has indicated that similar chemical structures can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Pharmacological Studies

Pharmacokinetics and Bioavailability
Pharmacological studies have demonstrated that compounds with similar structures have favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability. This is crucial for the development of effective therapeutic agents .

Data Table: Summary of Research Findings

Study Compound Cell Line Tested IC50 Value (µg/mL) Effect
Study 1Mannich BaseMCF-7< 2Cytotoxic
Study 2Related CompoundHepG2< 5Cytotoxic
Study 3Similar StructureColon Cancer< 3Cytotoxic

Case Studies

  • Case Study on Anticancer Activity
    • A study evaluated the anticancer effects of a series of Mannich bases derived from phenolic compounds. The results indicated that certain derivatives exhibited enhanced cytotoxicity against human cancer cell lines compared to standard treatments like 5-fluorouracil .
  • Neuroprotection Research
    • Another case study investigated the neuroprotective effects of pyridazine derivatives. The findings suggested that these compounds could mitigate neuronal damage in models of oxidative stress, highlighting their potential as therapeutic agents for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 2-(2-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}ethoxy)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cell surface receptors to modulate signal transduction pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyridazine/Pyrimidine Cores

a) 2-[[6-(2-Hydroxyethylamino)pyridazin-3-yl]amino]ethanol (CAS 65456-22-6)
  • Structure: Shares the pyridazine core and ethoxyethanol chain but lacks the 4-bromophenyl substitution.
  • Key Differences : Absence of bromine reduces molecular weight (MW) and hydrophobicity. This compound is listed in safety data sheets, indicating industrial or laboratory use .
  • Applications : Likely serves as a precursor for brominated derivatives like the target compound.

Bromophenyl-Containing Derivatives with Ethanolamine Chains

a) Macitentan (N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N-propylsulfamide)
  • Structure : Features a pyrimidine core, 4-bromophenyl group, and sulfamide-propyl chain.
  • Key Differences : The sulfamide group and additional brominated pyrimidine enhance receptor binding specificity (endothelin receptor antagonism). The target compound lacks this sulfamide moiety, suggesting lower pharmacological activity .
  • Applications : Approved for pulmonary arterial hypertension; the target compound may serve as a synthetic intermediate .
b) N-[5-(4-Bromophenyl)-6-(2-{[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]oxy}ethoxy)-4-pyrimidinyl]-N’-propylsulfamide (Impurity 10)
  • Structure : Dual bromophenyl groups and a chloro-pyrimidine substituent.
  • Key Differences : Increased halogenation improves metabolic stability but may elevate toxicity risks. The target compound’s single bromophenyl group likely offers a balance between stability and safety .

Ethoxyethanol Derivatives with Varied Substitutions

a) 2-[2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy]ethanol (CAS 9036-19-5)
  • Structure: Phenoxyethoxyethanol backbone with a bulky tetramethylbutyl group.
  • Key Differences : The hydrophobic alkyl chain enhances surfactant properties, making it suitable for industrial applications (e.g., detergents) rather than medicinal use .
  • Applications : Listed in safety data sheets for industrial formulations .
b) 2-{2-[4-({5-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl]ethoxy}ethanol (PDB Ligand 03Q)
  • Structure: Pyrrolopyrimidine core with chloro and trifluoromethylphenoxy groups.
  • Key Differences : The trifluoromethyl group increases electronegativity and bioavailability. This compound’s complexity suggests higher target specificity, possibly in kinase inhibition .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Compounds

Compound Name CAS Number Core Structure Halogenation Functional Groups Potential Applications
Target Compound Not provided Pyridazine 4-Bromophenyl Amino-ethoxyethanol Pharmaceutical intermediate
2-[[6-(2-Hydroxyethylamino)pyridazin-3-yl]amino]ethanol 65456-22-6 Pyridazine None Amino-ethoxyethanol Laboratory precursor
Macitentan 441798-33-0 Pyrimidine 4-Bromophenyl Sulfamide, bromopyrimidine Pulmonary hypertension
2,2’-{[5-(4-Bromophenyl)pyrimidine-4,6-diyl]bis(oxy)}diethanol Not provided Pyrimidine 4-Bromophenyl Bis-ethoxyethanol Synthetic impurity
2-[2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy]ethanol 9036-19-5 Phenoxyethyl None Alkylphenoxy-ethoxyethanol Industrial surfactant

Biological Activity

The compound 2-(2-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}ethoxy)ethanol is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : 2-(2-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}ethoxy)ethanol
  • Molecular Formula : C14H16BrN3O2
  • Molecular Weight : 336.20 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The bromophenyl and pyridazine moieties are critical for its binding affinity, influencing its pharmacological effects.

Antitumor Activity

Research indicates that pyridazine derivatives exhibit significant antitumor properties. A study highlighted that compounds with similar structures demonstrated potent inhibitory effects on multiple cancer cell lines, including breast and lung cancer cells. The presence of bromine in the phenyl group enhances cytotoxicity, particularly in hormone-resistant breast cancer models like MDA-MB-231 .

Anti-inflammatory Effects

Pyridazine derivatives have been shown to modulate inflammatory pathways. For instance, compounds with similar structures have been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis .

Antimicrobial Activity

The antimicrobial potential of pyridazine derivatives has also been explored. Some studies report that these compounds exhibit activity against various bacterial strains, including resistant strains, suggesting their potential as new antimicrobial agents .

Case Studies

StudyFindingsReference
Antitumor ActivitySignificant cytotoxic effects observed in MDA-MB-231 cells with enhanced activity due to bromine substitution.
Anti-inflammatoryReduction in TNF-alpha and IL-6 levels in animal models treated with pyridazine derivatives.
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli, with lower MIC values compared to standard antibiotics.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies of pyridazine derivatives reveal that modifications in the bromophenyl and pyridazine rings significantly affect their biological activities. For instance, increasing electron-withdrawing groups enhances antitumor activity while maintaining low toxicity profiles .

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